molecular formula C12H12F4O B10839684 1,1,1,3-Tetrafluoro-6-phenylhexan-2-one

1,1,1,3-Tetrafluoro-6-phenylhexan-2-one

Cat. No.: B10839684
M. Wt: 248.22 g/mol
InChI Key: ZJWMBXPFXFSELY-UHFFFAOYSA-N
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Description

1,1,1,3-Tetrafluoro-6-phenylhexan-2-one is a fluorinated organic compound with the molecular formula C₁₂H₁₂F₄O. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,3-tetrafluoro-6-phenylhexan-2-one typically involves the fluorination of a precursor compound. One common method is the reaction of 6-phenylhexan-2-one with a fluorinating agent such as sulfur tetrafluoride (SF₄) under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane, at low temperatures to ensure selective fluorination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

1,1,1,3-Tetrafluoro-6-phenylhexan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,1,3-Tetrafluoro-6-phenylhexan-2-one is unique due to its specific fluorination pattern, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in applications requiring selective fluorination and high binding affinity to biological targets .

Properties

Molecular Formula

C12H12F4O

Molecular Weight

248.22 g/mol

IUPAC Name

1,1,1,3-tetrafluoro-6-phenylhexan-2-one

InChI

InChI=1S/C12H12F4O/c13-10(11(17)12(14,15)16)8-4-7-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2

InChI Key

ZJWMBXPFXFSELY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCC(C(=O)C(F)(F)F)F

Origin of Product

United States

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